molecular formula C34H18F16IrN4P B2625263 [IR{Dfcf3ppy2(bpy)]PF6 CAS No. 1092775-61-5

[IR{Dfcf3ppy2(bpy)]PF6

Cat. No.: B2625263
CAS No.: 1092775-61-5
M. Wt: 1009.711
InChI Key: JFODQNUAIYGXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [IR{Dfcf3ppy2(bpy)]PF6, also known as [Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (2,2’-bipyridine)] hexafluorophosphate, is a coordination complex of iridium. This compound is notable for its photophysical properties, making it a valuable material in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [IR{Dfcf3ppy2(bpy)]PF6 typically involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine and 2,2’-bipyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethylene glycol at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

[IR{Dfcf3ppy2(bpy)]PF6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox properties.

    Reduction: It can also undergo reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Ligand substitution reactions are possible, where the bipyridine or phenylpyridine ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. Reactions are typically carried out under light irradiation to activate the photoredox catalyst.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used. These reactions may also be light-activated.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic substrates, while reduction reactions can produce reduced forms of the substrates. Substitution reactions result in new iridium complexes with different ligands.

Scientific Research Applications

[IR{Dfcf3ppy2(bpy)]PF6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a photoredox catalyst in various organic transformations, including cross-coupling reactions and radical-mediated processes.

    Biology: The compound’s photophysical properties make it useful in bioimaging and as a photosensitizer in photodynamic therapy.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment through photodynamic therapy.

    Industry: The compound is used in the development of OLEDs and other optoelectronic devices due to its efficient light-emitting properties.

Mechanism of Action

The mechanism of action of [IR{Dfcf3ppy2(bpy)]PF6 involves its ability to absorb light and enter an excited state. In this state, it can participate in electron transfer reactions, either donating or accepting electrons. This property underlies its use as a photoredox catalyst. The molecular targets and pathways involved include the activation of organic substrates through electron transfer, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    [Iridium(III) bis(2-phenylpyridinato-N,C2’) (2,2’-bipyridine)] hexafluorophosphate: Similar structure but without the fluorine substituents.

    [Iridium(III) tris(2-phenylpyridinato-N,C2’)]: Lacks the bipyridine ligand, resulting in different photophysical properties.

    [Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (4,4’-di-tert-butyl-2,2’-bipyridine)] hexafluorophosphate: Similar structure with different bipyridine ligand.

Uniqueness

The presence of fluorine atoms in [IR{Dfcf3ppy2(bpy)]PF6 enhances its photophysical properties, making it more efficient as a photoredox catalyst and in light-emitting applications. The specific combination of ligands also contributes to its unique reactivity and stability compared to other iridium complexes.

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUFCYLERNPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.